molecular formula C9H13N3O B8143455 6-(Morpholin-2-yl)pyridin-2-amine

6-(Morpholin-2-yl)pyridin-2-amine

Cat. No.: B8143455
M. Wt: 179.22 g/mol
InChI Key: FJQFHBQXOPBQKD-UHFFFAOYSA-N
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Description

6-(Morpholin-2-yl)pyridin-2-amine is a heterocyclic compound that features a morpholine ring attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Morpholin-2-yl)pyridin-2-amine typically involves the formation of the morpholine ring followed by its attachment to the pyridine ring. One common method involves starting with 6-morpholin-4-ylpyridin-3-amine, which is then converted to the desired compound through a series of reactions including ester formation and subsequent conversion to Schiff bases with aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include the use of solid-phase synthesis techniques and transition metal catalysis to improve efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-(Morpholin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 6-(Morpholin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Morpholin-2-yl)pyridin-2-amine include:

Uniqueness

What sets this compound apart is its unique combination of the morpholine and pyridine rings, which confer distinct chemical and biological properties. This makes it a valuable scaffold in drug design and other scientific applications .

Properties

IUPAC Name

6-morpholin-2-ylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-9-3-1-2-7(12-9)8-6-11-4-5-13-8/h1-3,8,11H,4-6H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQFHBQXOPBQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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